molecular formula C5H7NO3S B3387697 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid CAS No. 851116-64-8

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Cat. No.: B3387697
CAS No.: 851116-64-8
M. Wt: 161.18 g/mol
InChI Key: JUGYDXVBEGEZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields of scientific research, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Mode of Action

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The compound’s interaction with its targets likely involves a nucleophilic attack of the lone pair of electrons of the sulfur atom in the thione group .

Biochemical Pathways

Thiazolidine derivatives are known to have diverse biological responses, indicating that they likely affect multiple pathways .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Action Environment

It is known that the compound is a solid and should be stored at room temperature . Its melting point is predicted to be 125.98° C, and its boiling point is predicted to be approximately 351.3° C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid typically involves the cyclization of thiosemicarbazone derivatives. One common method includes the reaction of thiosemicarbazide with α-haloketones under acidic conditions to form the thiazolidine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity, product yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metals and other compounds makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGYDXVBEGEZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303966
Record name 2-Oxo-3-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-64-8
Record name 2-Oxo-3-thiazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851116-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-3-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 3
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 4
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 5
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 6
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.